molecular formula C12H14O2 B11903579 1-(4-Methoxyphenyl)pent-4-en-1-one

1-(4-Methoxyphenyl)pent-4-en-1-one

Cat. No.: B11903579
M. Wt: 190.24 g/mol
InChI Key: IFCIFYPGYHSAOT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity levels, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pent-4-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)pent-4-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy group and phenyl ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Methoxyphenyl)pent-4-en-1-one, also known as 5-(4-Methoxyphenyl)pent-4-en-1-ol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological effects.

PropertyValue
CAS Number 76978-39-7
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name 5-(4-methoxyphenyl)pent-4-en-1-one
Canonical SMILES COC1=CC=C(C=C1)C=CCCCO

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in treating infections. The compound's mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This effect may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Antitumor Activity

In the realm of cancer research, this compound has been evaluated for its antitumor properties . A series of experiments conducted on various cancer cell lines, including breast and colon cancer cells, indicated that the compound can induce apoptosis (programmed cell death) in these cells. The growth inhibitory concentration (GI50) values were notably low, demonstrating significant potency against tumor cells .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibiotics or preservatives.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated human macrophage cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in the secretion of TNF-alpha and IL-6, key inflammatory markers. This supports the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : Disrupts bacterial cell membranes.
  • Anti-inflammatory Action : Inhibits signaling pathways involved in inflammation.
  • Antitumor Action : Induces apoptosis through activation of caspases and modulation of cellular signaling pathways related to growth and survival.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)pent-4-en-1-one

InChI

InChI=1S/C12H14O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h3,6-9H,1,4-5H2,2H3

InChI Key

IFCIFYPGYHSAOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC=C

Origin of Product

United States

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